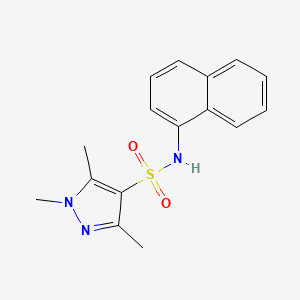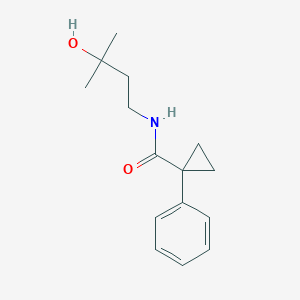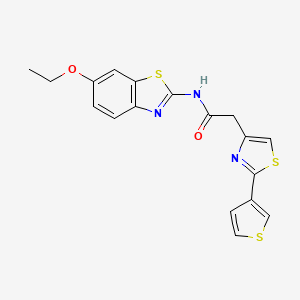
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has been widely studied for its potential use in cancer treatment. TNP-470 is a synthetic analog of fumagillin, a natural product that was first isolated from the fungus Aspergillus fumigatus in 1951. TNP-470 has been shown to inhibit the growth of new blood vessels, a process known as angiogenesis, which is critical for the growth and spread of tumors.
Mecanismo De Acción
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide binds to and inhibits the activity of a protein called methionine aminopeptidase-2 (MetAP-2), which is required for the formation of new blood vessels. By inhibiting MetAP-2, 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide prevents the growth of new blood vessels and starves tumors of the nutrients and oxygen they need to grow and spread.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in addition to its anti-angiogenic properties. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is that it is a potent and specific inhibitor of angiogenesis, making it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, one limitation of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is that it can be toxic to normal cells at high doses, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide. One area of interest is the development of new analogs of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide that have improved potency and specificity for MetAP-2. Another area of interest is the use of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is ongoing research on the use of 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide in the treatment of other diseases that are characterized by abnormal angiogenesis, such as macular degeneration and rheumatoid arthritis.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer treatment. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide inhibits angiogenesis by targeting the endothelial cells that line the blood vessels that supply tumors with nutrients and oxygen. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has a number of biochemical and physiological effects in addition to its anti-angiogenic properties, and there are several future directions for research on this compound. While 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has some limitations for use in clinical settings, it remains a valuable tool for studying the role of angiogenesis in cancer and other diseases.
Métodos De Síntesis
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide can be synthesized using a multistep process that involves the condensation of naphthalene-1-carboxaldehyde with 3,5-dimethylpyrazole in the presence of a base to form the intermediate 1-(3,5-dimethylpyrazol-1-yl)naphthalene-2-carbaldehyde. This intermediate is then reacted with sulfamide to form 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been extensively studied for its anti-angiogenic properties and its potential use in cancer treatment. In preclinical studies, 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has been shown to inhibit the growth of a wide range of tumors, including breast, lung, prostate, and colon cancers. 1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-16(12(2)19(3)17-11)22(20,21)18-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQMNSSRFNRGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-naphthalen-1-ylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)

![1-(6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7682681.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide;hydrochloride](/img/structure/B7682691.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)
![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)
